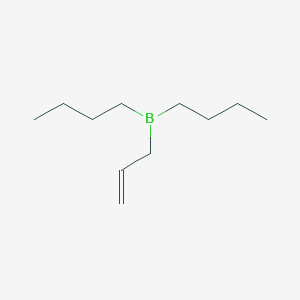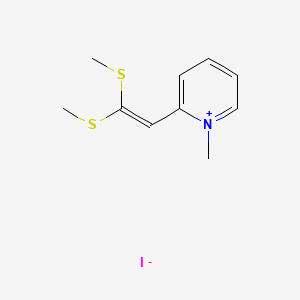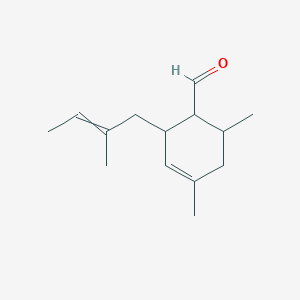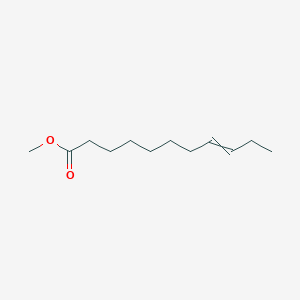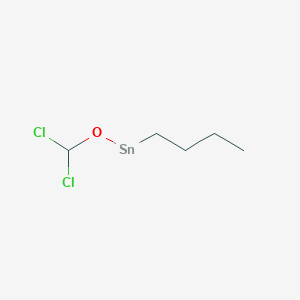
Butyl(dichloromethoxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(dichloromethoxy)stannane is an organotin compound characterized by the presence of butyl, dichloromethoxy, and stannane groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly due to their ability to participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl(dichloromethoxy)stannane can be synthesized through the reaction of butylstannane with dichloromethoxy reagents under controlled conditions. The reaction typically involves the use of a solvent such as toluene and may require a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the compound. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl(dichloromethoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its hydride form.
Substitution: The dichloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction, and various oxidizing agents for oxidation. Substitution reactions often require the presence of a catalyst and specific reaction conditions such as temperature and pressure.
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have significant applications in organic synthesis and industrial processes.
Aplicaciones Científicas De Investigación
Butyl(dichloromethoxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of butyl(dichloromethoxy)stannane involves its ability to participate in radical reactions. The compound can generate stannyl radicals, which can then interact with other molecules to form new chemical bonds. This property makes it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions.
Trimethyltin chloride: Known for its applications in organic synthesis and industrial processes.
Dibutyltin oxide: Used in the production of polymers and as a catalyst in various chemical reactions.
Uniqueness
Butyl(dichloromethoxy)stannane is unique due to its specific combination of butyl and dichloromethoxy groups, which impart distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
56734-62-4 |
|---|---|
Fórmula molecular |
C5H10Cl2OSn |
Peso molecular |
275.75 g/mol |
Nombre IUPAC |
butyl(dichloromethoxy)tin |
InChI |
InChI=1S/C4H9.CHCl2O.Sn/c1-3-4-2;2-1(3)4;/h1,3-4H2,2H3;1H;/q;-1;+1 |
Clave InChI |
CIEZXWWALHRIHO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]OC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
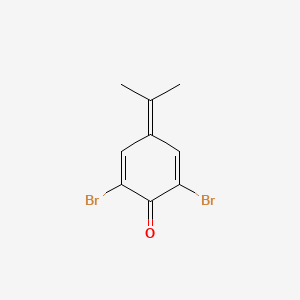
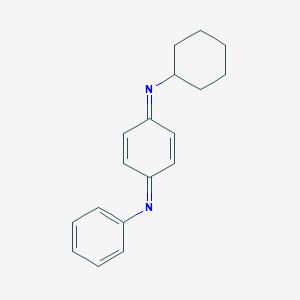
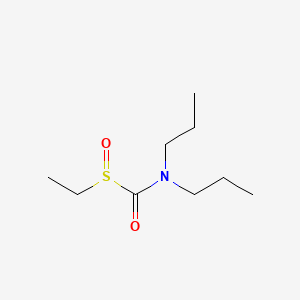
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

